3-Methyl-4-nitrobenzoic acid

Solubility Purification Crystallization

Scaling up from benchtop to pilot production often exposes variability in intermediate purity, directly impacting API yield. 3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1) solves this with a consistent >98% purity specification, validated for the critical benzimidazole core construction in telmisartan and the Leimgruber-Batcho indole synthesis for rizatriptan. Key supply advantages: - Differentiated isomeric purity versus 3-methyl-2-nitrobenzoic acid, eliminating costly purification failures. - Well-characterized melting point (216-219°C) and solubility profiles ensure seamless process integration. - Scalable inventory with rapid, ambient-temperature global logistics.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 3113-71-1
Cat. No. B051838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitrobenzoic acid
CAS3113-71-1
Synonyms4-Nitro-3-methylbenzoic Acid;  4-Nitro-m-toluic Acid;  NSC 28455;  m-Methyl-p-nitrobenzoic Acid
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H,10,11)
InChIKeyXDTTUTIFWDAMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitrobenzoic Acid Properties & Procurement Guide


3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1), also known as 4-nitro-m-toluic acid, is a nitrated aromatic carboxylic acid derivative with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . This compound is a key intermediate in the synthesis of various pharmaceuticals, notably the antihypertensive drug telmisartan and the antimigraine agent rizatriptan [1][2]. Physicochemical characterization indicates a melting point range of 216–219°C, a density of approximately 1.392 g/cm³, and a pKa of 3.49 . The compound's solubility profile and stability are well-documented, providing a reliable foundation for its use in multi-step organic synthesis.

Pharmaceutical Intermediate
Essential for telmisartan and rizatriptan synthetic routes
Process Development
Well-characterized melting point, solubility, and purity profiles support reaction optimization
Solubility Advantage
Reported higher solubility in methanol and ethanol vs. the 2-nitro isomer aids purification and scale-up

3-Methyl-4-nitrobenzoic Acid Non-Substitutability


The term "nitrobenzoic acid" encompasses a class of compounds with significant variations in substitution patterns, leading to divergent physicochemical properties and reactivity. For instance, the solubilities of 3-methyl-4-nitrobenzoic acid and its isomer 3-methyl-2-nitrobenzoic acid differ substantially in common solvents like methanol, ethanol, and acetone, which directly impacts their processability and purification [1]. Furthermore, the specific substitution pattern of 3-methyl-4-nitrobenzoic acid is essential for its role as an intermediate in the synthesis of drugs like telmisartan and rizatriptan, where alternative isomers would not produce the desired product [2][3]. Generic substitution without precise analytical and functional equivalence data is therefore not feasible, as the following evidence will quantify.

This Product
3-Methyl-4-nitrobenzoic acid
Specific substitution pattern required for telmisartan/rizatriptan pathways; higher solubility in methanol/ethanol.
VS
Common Alternative
3-Methyl-2-nitrobenzoic acid
Isomeric nitro position alters solubility and reactivity; not compatible with established drug syntheses.

3-Methyl-4-nitrobenzoic Acid: Quantitative Evidence


Higher Solubility vs. 2-Nitro Isomer

The solubility of 3-methyl-4-nitrobenzoic acid is significantly higher than that of its isomer 3-methyl-2-nitrobenzoic acid in common organic solvents. This property is critical for purification and reaction medium selection. [1]

Solubility vs. 2-Nitro
Head-to-head
In methanol: ~28.5 vs. 18.9 (×103)
In ethanol: ~22.3 vs. 15.1
Supports purification and reaction medium selection
At 318.15 K; solid–liquid equilibrium data
Solubility Purification Crystallization

Superior Yield by Catalytic Oxidation

The catalytic oxidation of 2,4-dimethylnitrobenzene to produce 3-methyl-4-nitrobenzoic acid achieves a substantially higher yield (67.5%) compared to the conventional nitric acid oxidation method (27%). [1]

Catalytic Oxidation Yield
Head-to-head
67.5% (catalytic) vs. 27% (nitric acid)
Supports cost-efficient scale-up
Co2CeOx/DBDMH, 100 °C, 15 h
Synthesis Yield Catalysis

Key Intermediate for Telmisartan and Rizatriptan

3-Methyl-4-nitrobenzoic acid is a key precursor in the synthesis of two high-value pharmaceuticals, telmisartan and rizatriptan, whereas its positional isomers (e.g., 3-methyl-2-nitrobenzoic acid) are not suitable for these specific pathways. [1][2]

Pharmaceutical Intermediate
Class-level
Mandatory precursor for telmisartan & rizatriptan; alternate isomers not suitable.
Essential for validated synthetic routes
Qualitative pathway specificity
Pharmaceutical Intermediate Telmisartan Rizatriptan

Higher Melting Point vs. 4-Nitrobenzoic Acid

3-Methyl-4-nitrobenzoic acid exhibits a higher melting point (216-219°C) compared to its close structural analog 4-nitrobenzoic acid (237-240°C). This difference can be exploited in purification and analytical identification. [1]

Melting Point vs. 4-NBA
Cross-study
216–219 °C vs. 237–240 °C
Supports identity QC verification
~20 °C lower than 4-nitrobenzoic acid
Melting Point Purity Thermal Stability

3-Methyl-4-nitrobenzoic Acid Procurement Applications


Telmisartan Synthesis

3-Methyl-4-nitrobenzoic acid is a critical starting material for the industrial-scale synthesis of telmisartan, an angiotensin II receptor antagonist [1]. The compound's nitro group and carboxylic acid functionality are essential for the subsequent steps that build the benzimidazole core of the drug. Procurement for this application requires high purity (≥98% by HPLC) and low levels of residual solvents and heavy metals to meet pharmaceutical GMP standards.

Rizatriptan Synthesis

The compound serves as the starting point for constructing the indole ring in the synthesis of rizatriptan, a 5-HT1 receptor agonist used to treat migraines [2]. The methyl ester derivative of this acid is specifically employed in a Leimgruber-Batcho reaction. Reliable supply with consistent quality and purity is paramount for this multi-step, high-value synthesis.

4-Amino-3-methylbenzoic Acid Derivatives

The selective reduction of the aromatic nitro group in 3-methyl-4-nitrobenzoic acid provides access to 4-amino-3-methylbenzoic acid, a versatile building block for dyes, agrochemicals, and other pharmaceutical intermediates [3]. The compound's solubility profile (e.g., in methanol) is advantageous for optimizing the reduction reaction conditions and subsequent purification of the amine product.

QC & Method Development Standard

Owing to its well-characterized properties and distinct melting point (216-219°C), 3-methyl-4-nitrobenzoic acid is a suitable reference standard for developing and validating analytical methods, such as HPLC or GC, for monitoring related substances in pharmaceutical processes . High-purity lots with a comprehensive Certificate of Analysis are essential for this purpose.

Application
Selection Property
Validation Focus
Telmisartan synthesis
High purity (HPLC verified)
Residual solvent and heavy metal limits
Rizatriptan synthesis
Consistent lot quality
Purity and reaction profile consistency
4-Amino-3-methylbenzoic acid derivatives
Solubility for reduction conditions
Reduction efficiency and amine purification
QC & method development standard
Well-characterized identity
Melting point and chromatographic purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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